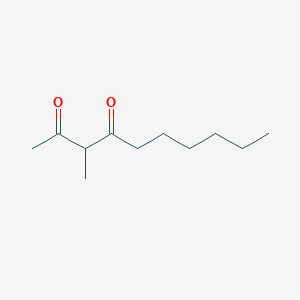
3-Methyldecane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyldecane-2,4-dione is an organic compound with the molecular formula C11H20O2 It is a diketone, meaning it contains two ketone functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyldecane-2,4-dione can be achieved through several methods. One common approach involves the reaction of 3-methyl-2,4-pentanedione with a suitable alkylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the diketone, followed by the addition of the alkylating agent to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
3-Methyldecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted diketones or other functionalized products.
科学研究应用
3-Methyldecane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
作用机制
The mechanism of action of 3-Methyldecane-2,4-dione involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the ketone groups, allowing it to react with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or enzymes, potentially altering their function and activity .
相似化合物的比较
Similar Compounds
3-Methyl-2,4-pentanedione: A smaller diketone with similar reactivity but different physical properties.
2,4-Decanedione: Lacks the methyl group at the third position, leading to different chemical behavior.
3-Methyl-2,4-nonanedione: Similar structure but with one fewer carbon atom, affecting its reactivity and applications.
Uniqueness
3-Methyldecane-2,4-dione is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its longer carbon chain compared to similar diketones provides different solubility and volatility characteristics, making it suitable for specific applications in various fields .
属性
CAS 编号 |
14848-98-7 |
|---|---|
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC 名称 |
3-methyldecane-2,4-dione |
InChI |
InChI=1S/C11H20O2/c1-4-5-6-7-8-11(13)9(2)10(3)12/h9H,4-8H2,1-3H3 |
InChI 键 |
FOLFVBLBSPDQRN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(=O)C(C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B14722023.png)
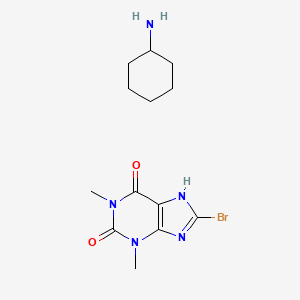
![Pyrazino[2,3-e][1,2,3,4]tetrazine](/img/structure/B14722033.png)
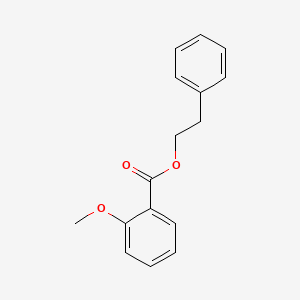
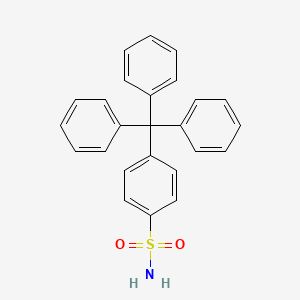

![2-[2-(Aziridin-1-yl)ethyl]pyridine](/img/structure/B14722066.png)
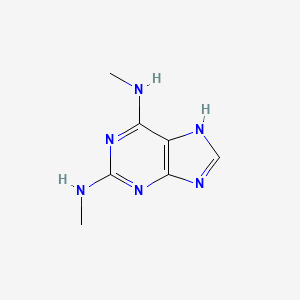
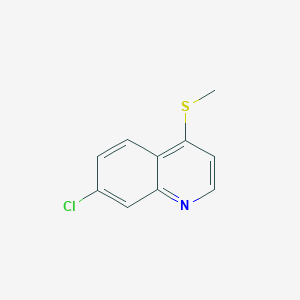
![3-Methylbenzo[f][1,7]naphthyridine](/img/structure/B14722090.png)
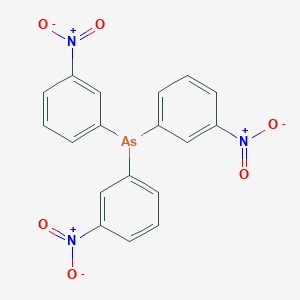

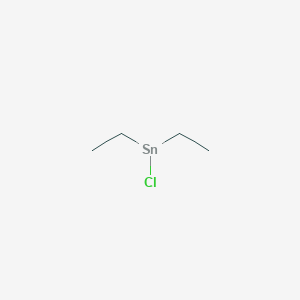
![ethyl N-[4-amino-6-[[2-hydroxy-3-(N-methylanilino)propyl]amino]-5-nitro-2-pyridyl]carbamate](/img/structure/B14722116.png)
